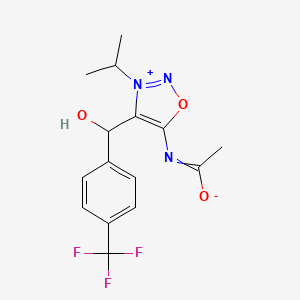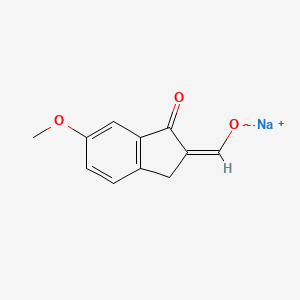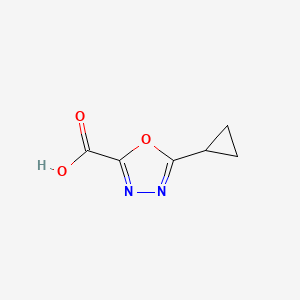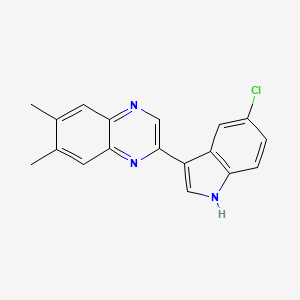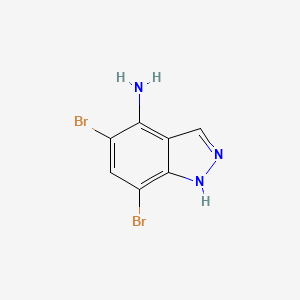
5,7-Dibrom-1H-indazol-4-amin
Übersicht
Beschreibung
5,7-Dibromo-1H-indazol-4-amine: is a heterocyclic compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 g/mol It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dibromo-1H-indazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, indazole derivatives, including 5,7-dibromo-1H-indazol-4-amine, have shown potential as therapeutic agents. They exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its unique structure allows for the design of molecules with tailored functionalities.
Wirkmechanismus
Target of Action
5,7-Dibromo-1H-indazol-4-amine is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications as they can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate the activity of their target kinases . This interaction with the target proteins can lead to changes in cellular processes, potentially altering disease progression.
Biochemical Pathways
The biochemical pathways affected by 5,7-dibromo-1H-indazol-4-amine are likely to be those involving its target kinases. For instance, PI3Kδ is involved in various cellular functions, including cell growth and survival, and its inhibition can affect these processes . Similarly, CHK1, CHK2, and SGK kinases are involved in cell cycle regulation and other cellular processes, and their inhibition can also have downstream effects .
Result of Action
The molecular and cellular effects of 5,7-dibromo-1H-indazol-4-amine’s action would depend on its specific interactions with its target kinases and the subsequent changes in cellular processes. Given its potential role as a kinase inhibitor, it could lead to alterations in cell growth, survival, and cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1H-indazol-4-amine typically involves the bromination of indazole derivatives. One common method includes the cyclization of appropriate precursors in the presence of brominating agents. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods: Industrial production methods for 5,7-dibromo-1H-indazol-4-amine are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dibromo-1H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indazole: A simpler derivative with one bromine atom.
7-Bromo-1H-indazole: Another derivative with a bromine atom at a different position.
4-Amino-1H-indazole: A derivative with an amino group instead of bromine atoms.
Uniqueness: 5,7-Dibromo-1H-indazol-4-amine is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indazole derivatives .
Eigenschaften
IUPAC Name |
5,7-dibromo-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYMMIFJNTHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


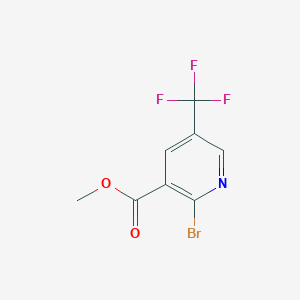
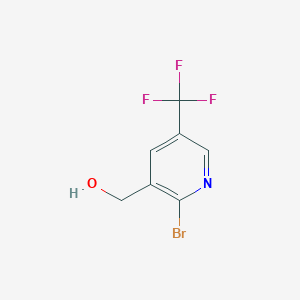
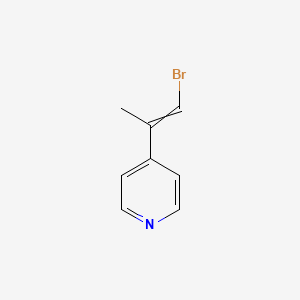
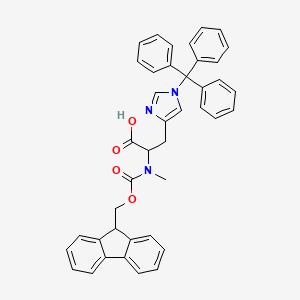
![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
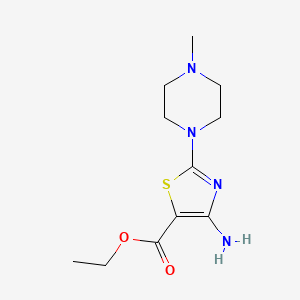
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
